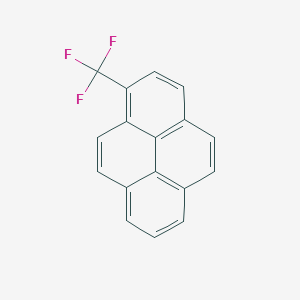

1-(Trifluormethyl)pyren

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Trifluoromethyl)pyrene is a fluorescent compound belonging to the pyrene family. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyrene structure. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

1-(Trifluoromethyl)pyrene has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

Biology: The compound is employed in biological imaging and labeling studies, where its fluorescence helps in visualizing biological processes.

Medicine: Research is ongoing to explore its potential in drug development and as a diagnostic tool.

Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Wirkmechanismus

Target of Action

1-(Trifluoromethyl)pyrene (TFMP) is a fluorescent compound that belongs to the pyrene family

Biochemical Pathways

. The aerobic degradation pathway by Mycobacterium vanbaalenii PRY-1 and Mycobactetrium sp. KMS and the anaerobic one, by the facultative bacteria anaerobe Pseudomonas sp. JP1 and Klebsiella sp. LZ6 are reviewed and presented, to describe the complete and integrated degradation mechanism pathway of pyrene .

Biochemische Analyse

Biochemical Properties

1-(Trifluoromethyl)pyrene plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry . In biochemical systems, 1-(Trifluoromethyl)pyrene interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interactions between 1-(Trifluoromethyl)pyrene and these biomolecules often involve binding to active sites, leading to enzyme inhibition or activation .

Cellular Effects

1-(Trifluoromethyl)pyrene has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, 1-(Trifluoromethyl)pyrene can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of 1-(Trifluoromethyl)pyrene involves its interaction with biomolecules at the molecular level. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Once inside the cell, 1-(Trifluoromethyl)pyrene can bind to specific proteins and enzymes, leading to changes in their activity. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby affecting the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Trifluoromethyl)pyrene can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels. Long-term studies have shown that 1-(Trifluoromethyl)pyrene can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 1-(Trifluoromethyl)pyrene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without causing significant harm to the animals. At high doses, 1-(Trifluoromethyl)pyrene can induce toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage .

Metabolic Pathways

1-(Trifluoromethyl)pyrene is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 1-(Trifluoromethyl)pyrene, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The compound’s metabolism can affect the levels of various metabolites within the cell, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, 1-(Trifluoromethyl)pyrene is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity allows it to easily cross cell membranes and accumulate in lipid-rich compartments. Additionally, 1-(Trifluoromethyl)pyrene can bind to proteins such as albumin, facilitating its transport through the bloodstream and distribution to various tissues .

Subcellular Localization

The subcellular localization of 1-(Trifluoromethyl)pyrene is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and gene expression. Post-translational modifications and targeting signals may also play a role in directing 1-(Trifluoromethyl)pyrene to specific subcellular compartments .

Vorbereitungsmethoden

The synthesis of 1-(Trifluoromethyl)pyrene can be achieved through several methods:

Direct Introduction of Trifluoromethyl Group: This method involves the use of trifluoromethylating agents such as trifluoromethyl copper to introduce the trifluoromethyl group into the pyrene structure.

Chlorine/Fluorine Exchange: This method uses trichloromethylpyrene as a starting material, where chlorine atoms are replaced by fluorine atoms to form the trifluoromethyl group.

Construction from Building Blocks: This method involves constructing the pyrene ring from smaller trifluoromethyl-containing building blocks.

Analyse Chemischer Reaktionen

1-(Trifluoromethyl)pyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrenequinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyrenes with reduced functional groups.

Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-(Trifluoromethyl)pyrene can be compared with other similar compounds such as:

Pyrene: Lacks the trifluoromethyl group, resulting in different photophysical properties.

1-Methylpyrene: Contains a methyl group instead of a trifluoromethyl group, leading to lower fluorescence intensity.

1-(Trifluoromethyl)naphthalene: Similar structure but with a naphthalene core, resulting in different chemical and physical properties.

The uniqueness of 1-(Trifluoromethyl)pyrene lies in its enhanced fluorescence and photostability due to the presence of the trifluoromethyl group, making it superior for applications requiring strong and stable fluorescence.

Eigenschaften

IUPAC Name |

1-(trifluoromethyl)pyrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F3/c18-17(19,20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRQUIYPXGNJKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline](/img/structure/B1389562.png)

![N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389575.png)

![3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1389576.png)

![[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate](/img/structure/B1389577.png)

![C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride](/img/structure/B1389581.png)